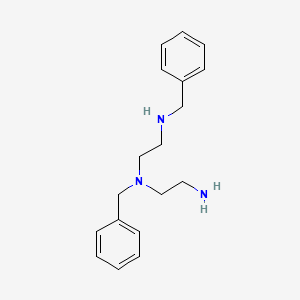![molecular formula C12H23FN2 B14789351 [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine](/img/structure/B14789351.png)
[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine: is a chemical compound that features a cyclohexyl group bonded to a methanamine moiety, with a piperidyl ring substituted with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine typically involves the following steps:
Formation of the Piperidyl Ring: The piperidyl ring can be synthesized through a series of reactions starting from cyclohexanone and ammonia, followed by fluorination using a fluorinating agent such as N-fluorobenzenesulfonimide.
Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination, where the piperidyl ring is reacted with formaldehyde and a reducing agent like sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed on the piperidyl ring or the cyclohexyl group, often using hydrogenation catalysts.
Substitution: The fluorine atom on the piperidyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced piperidyl or cyclohexyl derivatives.
Substitution: Formation of substituted piperidyl derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Potential use in studying cell signaling pathways due to its structural similarity to certain neurotransmitters.
Medicine:
Drug Development: The compound’s structure makes it a candidate for drug development, particularly in targeting neurological disorders.
Pharmacology: Used in pharmacological studies to understand its effects on biological systems.
Industry:
Chemical Manufacturing: Utilized in the production of other complex molecules.
Agriculture: Potential use as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom enhances its binding affinity to these targets, while the piperidyl and cyclohexyl groups provide structural stability. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to various biological effects.
Comparison with Similar Compounds
[1-(4-Chloro-1-piperidyl)cyclohexyl]methanamine: Similar structure but with a chlorine atom instead of fluorine.
[1-(4-Methyl-1-piperidyl)cyclohexyl]methanamine: Contains a methyl group instead of fluorine.
[1-(4-Hydroxy-1-piperidyl)cyclohexyl]methanamine: Features a hydroxy group in place of fluorine.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in [1-(4-Fluoro-1-piperidyl)cyclohexyl]methanamine enhances its lipophilicity and metabolic stability compared to its analogs.
Binding Affinity: The fluorine atom increases the compound’s binding affinity to molecular targets, making it more potent in its biological applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H23FN2 |
|---|---|
Molecular Weight |
214.32 g/mol |
IUPAC Name |
[1-(4-fluoropiperidin-1-yl)cyclohexyl]methanamine |
InChI |
InChI=1S/C12H23FN2/c13-11-4-8-15(9-5-11)12(10-14)6-2-1-3-7-12/h11H,1-10,14H2 |
InChI Key |
JDROJIMXGVJSOS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCC(CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)
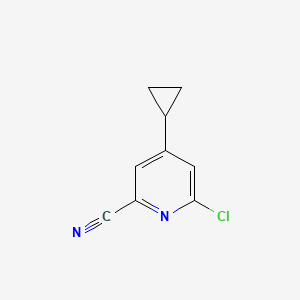

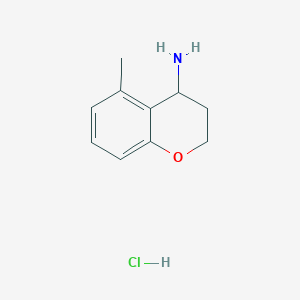


![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)
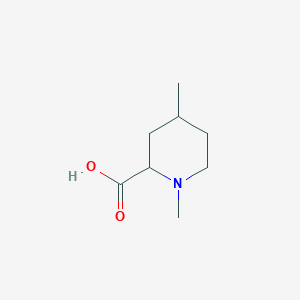
![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)
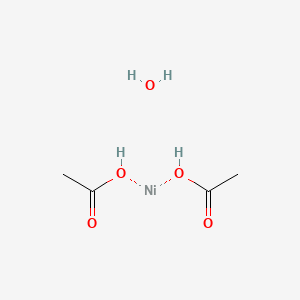
![methyl 4-[(10S,13R)-10,13-dimethyl-3-(oxan-2-yloxy)-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14789353.png)
